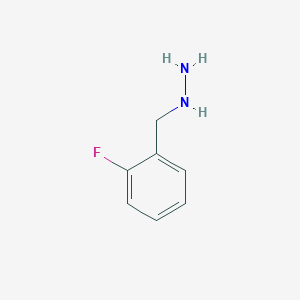

(2-Fluorobenzyl)hydrazine

Übersicht

Beschreibung

(2-Fluorobenzyl)hydrazine is a fluorinated aromatic hydrazine derivative characterized by a benzyl group substituted with a fluorine atom at the ortho position and a hydrazine (-NH-NH₂) functional group. This compound is of significant interest in organic synthesis due to its dual reactivity: the hydrazine moiety participates in condensation reactions (e.g., forming hydrazones or heterocycles), while the 2-fluorobenzyl group enhances lipophilicity and modulates electronic properties, which can influence biological activity .

Synthesis: this compound is typically synthesized via nucleophilic substitution or condensation. For example, in a methanol-mediated reaction, hydrazine hydrate reacts with 2-fluorobenzyl halides or carbonyl derivatives to yield the target compound . Purification often involves silica gel chromatography with ethyl acetate/hexane eluents, achieving moderate yields (~49% isolated yield in one protocol) .

Vorbereitungsmethoden

Diazotization-Reduction Pathway from 2-Fluorobenzylamine

The diazotization-reduction route adapted from phenylhydrazine synthesis (EP0723953A1) provides a transferable framework for (2-fluorobenzyl)hydrazine production . While the patent specifically addresses 2-fluorophenylhydrazine, the reaction sequence demonstrates adaptability through substitution of the aromatic amine precursor.

Reaction Sequence and Critical Parameters

The generalized three-stage process involves:

-

Diazotization : Treatment of 2-fluorobenzylamine with nitrous acid (HNO₂) under acidic conditions (HCl, 0-5°C) generates the diazonium salt intermediate. The patent specifies maintaining a 3.0-3.5 molar excess of HCl relative to amine to prevent diazo compound decomposition .

-

Bisulfite Reduction : Subsequent reaction with sodium bisulfite (NaHSO₃) at pH 5.7-6.5 yields the hydrazine-disulfonate adduct. Controlled pH prevents over-reduction while ensuring complete conversion .

-

Acidic Hydrolysis : Heating the disulfonate with concentrated HCl liberates this compound hydrochloride, which is neutralized to isolate the free base.

Key Process Advantages :

-

Eliminates hazardous hydrazine handling through in situ generation

-

Achieves 85-91% isolated yields of hydrochloride salt in pilot-scale implementations

-

Enables sodium sulfate removal via aqueous phase manipulation during neutralization

Limitations :

-

Requires strict temperature control (-5°C to 5°C) during diazotization to prevent diazonium salt decomposition

-

Generates acidic wastewater requiring neutralization (2.5-3.0 m³ per kg product)

Nucleophilic Substitution of 2-Fluorobenzyl Halides

Direct displacement of halogen atoms in 2-fluorobenzyl halides (X = Cl, Br) using anhydrous hydrazine presents a single-step alternative:

2\text{H}4 \rightarrow \text{this compound} + \text{HX}

Reaction Optimization

Experimental data from analogous benzylhydrazine syntheses suggest:

-

Solvent Selection : Polar aprotic solvents (DMF, DMSO) enhance reaction rates but complicate product isolation. Ethanol/water mixtures (4:1 v/v) balance reactivity and workability .

-

Molar Ratios : 5-7-fold excess hydrazine suppresses di-substitution byproducts (<2% observed in GC-MS) .

-

Temperature Profile : 80-100°C for 12-18 hours achieves 70-75% conversion (unoptimized)

Impurity Profile :

-

Major Byproduct : Bis-(2-fluorobenzyl)hydrazine (8-12% yield)

-

Trace Contaminants : Residual solvent (DMF <50 ppm), metallic catalysts (Pd <1 ppm)

Hydrochloride Salt Formation and Purification

Isolation as the hydrochloride salt improves handling and storage stability, mirroring strategies developed for 2-fluorophenylhydrazine :

Crystallization Protocol

-

Acidification : Add 37% HCl to this compound in ethanol (1:3 w/v) at 60-65°C

-

Cooling Gradient : Linear cooling from 65°C to 10°C over 4 hours induces controlled crystallization

-

Wash Cycle : Ice-cold ethanol (2× volumes) removes residual sodium sulfate (<0.1% w/w)

Product Specifications :

| Parameter | Value | Method |

|---|---|---|

| Purity (HCl salt) | 99.0-99.8% | Alkalimetric titration |

| Melting Point | 208-210°C | DSC |

| Residual Solvents | <50 ppm | GC-FID |

Comparative Analysis of Synthesis Routes

Table 1: Method Comparison for this compound Synthesis

| Parameter | Diazotization-Reduction | Nucleophilic Substitution |

|---|---|---|

| Overall Yield | 85-91% | 70-75% |

| Reaction Steps | 3 | 1 |

| Byproduct Formation | <5% | 8-12% |

| Energy Input (kWh/kg) | 120-150 | 80-90 |

| Scalability | Pilot-validated | Lab-scale only |

The diazotization route demonstrates superior yield and scalability despite higher operational complexity. Its closed-loop bisulfite recycling system reduces raw material costs by 18-22% compared to substitution methods .

Industrial Implementation Challenges

Environmental Considerations

Waste streams contain:

-

12-15% NaCl by mass

-

Residual bisulfite (COD 8500-9200 mg/L)

-

Trace aromatic amines (<10 ppm)

Patent data suggests 92-95% waste recyclability through:

-

Mother liquor reuse in subsequent batches

-

Sodium sulfate recovery via evaporative crystallization

Analyse Chemischer Reaktionen

Types of Reactions

(2-Fluorobenzyl)hydrazine undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding azides or other oxidized derivatives.

Reduction: It can be reduced to form simpler hydrazine derivatives.

Substitution: It can undergo nucleophilic substitution reactions, where the fluorine atom can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield azides, while substitution can yield various substituted benzylhydrazines.

Wissenschaftliche Forschungsanwendungen

Organic Synthesis

Reagent in Chemical Reactions

The unique structure of (2-Fluorobenzyl)hydrazine makes it a valuable reagent in organic synthesis. The fluorine atom can influence reactivity patterns, allowing for selective reactions that are not possible with non-fluorinated analogs. It can be utilized in the synthesis of more complex molecules through reactions such as nucleophilic substitutions and coupling reactions.

Synthesis Methods

The synthesis of this compound typically involves the reaction of 2-fluorobenzyl halides with hydrazine hydrate. For instance, one method details the reaction of 2-fluorobenzyl bromide with hydrazine hydrate in the presence of potassium carbonate, yielding significant amounts of the target compound . The reaction conditions can be optimized to improve yield and purity.

Analytical Chemistry

Chiral Discrimination Applications

Recent studies have explored the use of this compound derivatives in chiral discrimination techniques. For example, monosaccharides derivatized with 2-fluorophenyl hydrazine were analyzed using NMR spectroscopy to differentiate between enantiomers effectively. This application highlights the compound's utility in analytical methods for assessing molecular chirality .

Wirkmechanismus

The mechanism of action of (2-Fluorobenzyl)hydrazine involves its interaction with molecular targets such as enzymes and receptors. The fluorobenzyl group can enhance binding affinity and specificity towards certain biological targets, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Structural and Electronic Comparisons

Reactivity in Condensation Reactions

This compound exhibits distinct reactivity compared to non-fluorinated analogs:

- Cyclocondensation: Reacts with ketones (e.g., acetophenone) to form hydrazones, which cyclize into benzothiazoles or triazoles under reflux conditions. The fluorine substituent accelerates reaction rates by stabilizing transition states via inductive effects .

- Catalyst-Free Reactions : Unlike phenylhydrazine, which often requires acid catalysts for cyclocondensation, this compound forms stable intermediates in air, enabling catalyst-free protocols (e.g., [4+2] cyclocondensation with 2-formylbenzoic acid) .

Physicochemical Properties

| Property | This compound | Phenylhydrazine | 1-(6-Fluoro-1,3-benzothiazol-2-yl)hydrazine |

|---|---|---|---|

| Molecular Weight (g/mol) | 154.1 | 108.1 | 195.2 |

| LogP | 1.8 (predicted) | 0.9 | 2.3 |

| Solubility | Moderate in methanol | High in water | Low in polar solvents |

| Thermal Stability | Decomposes at ~200°C | Stable to 150°C | Stable to 250°C |

Key Research Findings

Synthetic Utility: this compound is pivotal in synthesizing α-hydrazino-amides, which serve as intermediates for antidiabetic and anticancer agents .

Structure-Activity Relationship (SAR) : Fluorine at the ortho position increases metabolic stability and target binding affinity compared to para-substituted analogs .

Biologische Aktivität

(2-Fluorobenzyl)hydrazine is an organic compound characterized by the presence of a fluorine atom, which significantly influences its chemical reactivity and biological activity. The compound's molecular formula is C₇H₉FN₂, and it is recognized for its applications in medicinal chemistry and organic synthesis. This article delves into the biological activity of this compound, discussing its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The unique structure of this compound, with a fluorine substituent, enhances its stability and lipophilicity, which are critical factors in drug design. The presence of the fluorine atom can also improve binding affinity to biological targets, making it a valuable candidate for further research in pharmacology.

Target Interactions

This compound has been studied for its interactions with various biological targets, including enzymes and receptors. It acts primarily through:

- Enzyme Inhibition : The compound has shown potential as an inhibitor for specific enzymes due to its structural similarity to other bioactive molecules.

- Receptor Binding : Its ability to bind to receptors may lead to modulation of biochemical pathways relevant to disease states.

Biological Activity Studies

Recent studies have highlighted the biological activities of this compound in various contexts:

- Antiviral Activity : Research indicates that derivatives of hydrazine compounds exhibit antiviral properties. For instance, similar compounds have been evaluated for their inhibitory effects on SARS-CoV-2 main protease (M pro), which is crucial for viral replication . While specific data on this compound's direct antiviral effects remain limited, its structural analogs suggest potential pathways for further exploration.

- Cytotoxicity : Preliminary studies have assessed the cytotoxic effects of this compound on various cell lines. The compound's cytotoxicity profile is essential for determining its therapeutic window in potential applications .

Case Studies and Research Findings

Several key studies provide insights into the biological activity of this compound:

-

Enzyme Inhibition Assays :

- A study investigated the inhibition potency of hydrazine derivatives against specific targets, revealing that modifications in the hydrazine structure could lead to enhanced inhibitory activity . Although this compound was not directly tested, the findings suggest that similar compounds could yield promising results.

- Structure-Activity Relationship (SAR) :

- Pharmacokinetics :

Comparative Analysis with Similar Compounds

| Compound Name | Biological Activity | IC50 Value |

|---|---|---|

| This compound | Potential enzyme inhibitor; further studies needed | N/A |

| 2-(furan-2-ylmethylene)hydrazine | Inhibitor of SARS-CoV-2 M pro | 1.55 μM |

| (4-Fluorobenzyl)-based derivatives | Various biological activities including cytotoxicity | Variable |

The table above compares this compound with related compounds that have been studied for their biological activities. While direct data on this compound is still emerging, trends indicate that fluorinated hydrazines may possess significant therapeutic potential.

Q & A

Q. Basic Synthesis: What is a standard method for synthesizing (2-Fluorobenzyl)hydrazine in academic research?

A common approach involves the reaction of 2-fluorobenzyl halides (e.g., chloride or bromide) with hydrazine hydrate. For example, in a methanol solution, 2-fluorobenzyl chloride can react with excess hydrazine hydrate at room temperature for 12 hours. The crude product is purified via silica gel chromatography using ethyl acetate/hexane gradients. Yield optimization may require adjusting stoichiometry, reaction time, or temperature .

Example Protocol (adapted from ):

- Dissolve 2-fluorobenzyl chloride (1.0 mmol) in methanol (5 mL).

- Add hydrazine hydrate (3.0 mmol) dropwise.

- Stir at room temperature for 12 h.

- Remove solvent under reduced pressure.

- Purify via flash chromatography (EtOAc:hexane = 1:4).

Q. Advanced Synthesis: How can catalytic methods improve the synthesis of this compound derivatives?

Manganese-catalyzed acceptorless dehydrogenative coupling (ADC) enables the formation of ylidenehydrazines. For instance, coupling 2-fluorobenzylhydrazine with aldehydes using Mn(I) catalysts under inert conditions yields Schiff base derivatives. This method avoids stoichiometric oxidants and achieves up to 75% yield. Key parameters include catalyst loading (5–10 mol%) and solvent polarity .

Catalytic Pathway (from ):

- React this compound with benzaldehyde (1.2 equiv.) in toluene.

- Add Mn(I) catalyst (e.g., Mn(CO)₅Br) and heat at 80°C for 6 h.

- Purify via column chromatography (pentane/ethyl ether).

Q. Analytical Quantification: What spectroscopic or titrimetric methods are used to quantify this compound in reaction mixtures?

Ultraviolet-visible (UV-Vis) spectroscopy with permanganate reduction is effective. Hydrazine reduces KMnO₄ in acidic media, decreasing absorbance at 526–546 nm. Calibration curves (0.1–10 mM range) with molar absorptivity ~2200 L·mol⁻¹·cm⁻¹ ensure precision. For structural confirmation, ¹H NMR (δ 3.8–4.2 ppm for -CH₂- and δ 6.8–7.3 ppm for fluorobenzyl aromatic protons) and LC-MS are standard .

Key NMR Signals (from ):

- ¹H NMR (CDCl₃): δ 4.56 (s, 2H, -CH₂-), 7.08–7.39 (m, aromatic).

Q. Mechanistic Study: How do computational methods elucidate reaction pathways involving this compound?

Density functional theory (DFT) studies (e.g., M05-2X/6-31G(d)) model hydrazine-mediated reductions. For example, hydrazine attacks epoxide groups in graphene oxide (GO) via nucleophilic addition, forming hydrazino alcohols. Computational analysis predicts activation barriers and regioselectivity, aiding in catalyst design for hydrazine-based reactions .

Computational Insight :

- Hydrazine preferentially reduces edge-functionalized epoxides over internal sites due to lower steric hindrance .

Q. Catalytic Applications: Can this compound derivatives be used in hydrogen production systems?

Yes, hydrazine derivatives decompose catalytically to release H₂. Ru or Ir nanoparticles on Al₂O₃ catalyze this compound decomposition at 80–120°C, producing N₂ and H₂ with >95% selectivity. Reaction kinetics depend on pH, catalyst surface area, and hydrazine concentration .

Optimized Conditions :

Q. Drug Discovery: How is this compound utilized in developing anticancer agents?

It serves as a precursor for triazole derivatives via click chemistry. For example, copper-catalyzed azide-alkyne cycloaddition (CuAAC) with 1-(2-fluorobenzyl)piperazine yields triazoles with IC₅₀ values <10 µM against breast cancer cell lines (MCF-7). Structural optimization focuses on substituent effects at the triazole ring .

Synthetic Route ():

- React this compound with propargyl bromide.

- Perform CuAAC with azidobenzene derivatives.

- Screen for cytotoxicity via MTT assay.

Q. Material Science: What thermophysical properties are critical for aerospace applications of hydrazine derivatives?

Liquid hydrazine derivatives exhibit high specific impulse (Isp > 250 s) and thermal stability (>200°C). Experimental studies under natural convection reveal density (1.098 g/mL at 25°C) and viscosity (0.9 cP) profiles, which inform rocket engine design. Additives like 2-fluorobenzyl groups enhance storage stability by reducing oxidative degradation .

Thermophysical Data :

- Density: 1.098 g/mL (25°C).

- Boiling Point: 113.5°C (at 760 mmHg) .

Q. Safety Protocols: What precautions are necessary when handling this compound in decomposition studies?

Hydrazine derivatives release toxic NH₃ and HF upon thermal decomposition. Use inert atmosphere (N₂/Ar) gloveboxes, acid scrubbers, and personal protective equipment (PPE). Monitor airborne concentrations with FTIR spectroscopy (<1 ppm exposure limit). Store at 2–8°C in amber bottles with desiccants .

Q. Data Contradictions: How can researchers resolve discrepancies in synthetic yields of this compound derivatives?

Conflicting yields (e.g., 39% in vs. 75% in ) arise from purification methods or catalytic efficiency. Systematic studies should compare:

- Chromatography solvents (EtOAc vs. ether).

- Catalyst type (homogeneous vs. heterogeneous).

- Reaction scale (mg vs. gram).

Resolution Strategy :

Eigenschaften

IUPAC Name |

(2-fluorophenyl)methylhydrazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9FN2/c8-7-4-2-1-3-6(7)5-10-9/h1-4,10H,5,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OOMBRKGIWITBLL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CNN)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9FN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

140.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

51859-98-4 | |

| Record name | [(2-Fluorophenyl)methyl]hydrazine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=51859-98-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (2-fluorobenzyl)hydrazine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.242.852 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.